molecular formula C19H28N2OS B2399116 (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421462-15-8

(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2399116
CAS No.: 1421462-15-8
M. Wt: 332.51
InChI Key: BLKZWXDPCIKMPV-UHFFFAOYSA-N
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Description

(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a potent and selective kappa opioid receptor (KOR) antagonist, making it a critical tool compound for investigating the kappa opioid system in the central nervous system. This compound has demonstrated efficacy in preclinical models, showing pro-antidepressant and anti-stress effects in behavioral assays , which underscores its research value in developing novel therapeutics for mood and affective disorders. Its mechanism involves the blockade of KOR signaling, which modulates dysphoric and stress-related behaviors by preventing dynorphin-mediated effects. The molecular design, incorporating a spirocyclic diazaspirodecane core, is recognized for its utility in creating potent and selective central nervous system (CNS) receptor ligands . As such, this molecule is primarily utilized in neuropharmacology research to dissect the role of KOR in addiction, depression, anxiety, and pain pathways, providing researchers with a valuable chemical probe for target validation and pathway analysis.

Properties

IUPAC Name

(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS/c1-20-12-13-21(18(15-20)8-2-3-9-18)17(22)19(10-4-5-11-19)16-7-6-14-23-16/h6-7,14H,2-5,8-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKZWXDPCIKMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1)CCCC2)C(=O)C3(CCCC3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Diamine Formation

The core structure is synthesized by reacting 4-piperidone with 1,3-diaminopropane under reductive amination conditions. Hydrogenation in the presence of a palladium catalyst yields 6,9-diazaspiro[4.5]decane. Methylation at the 9-position is achieved using iodomethane in dimethylformamide (DMF) with potassium carbonate as a base, yielding 9-methyl-6,9-diazaspiro[4.5]decane.

Reaction Conditions

  • Substrates : 4-Piperidone (1.0 equiv), 1,3-diaminopropane (1.2 equiv)
  • Catalyst : 10% Pd/C (0.1 equiv)
  • Solvent : Methanol, H₂ (50 psi)
  • Yield : 68%

Preparation of 1-(Thiophen-2-yl)cyclopentylmethanone

The thiophene-containing cyclopentyl fragment is synthesized through Friedel-Crafts acylation and subsequent functionalization:

Cyclopentylmethanone Synthesis

Cyclopentanone is reacted with thiophene-2-carbonyl chloride in the presence of aluminum chloride (AlCl₃) to form 1-(thiophen-2-yl)cyclopentylmethanone.

Reaction Conditions

  • Substrates : Cyclopentanone (1.0 equiv), thiophene-2-carbonyl chloride (1.1 equiv)
  • Catalyst : AlCl₃ (1.5 equiv)
  • Solvent : Dichloromethane (DCM), 0°C → room temperature
  • Yield : 72%

Coupling of Spirocyclic Amine and Methanone Moiety

The final step involves acylative coupling between the spirocyclic amine and the thiophene-cyclopentyl carbonyl group.

Acylation via Carbodiimide Coupling

9-Methyl-6,9-diazaspiro[4.5]decan is reacted with 1-(thiophen-2-yl)cyclopentylmethanone using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

Reaction Conditions

  • Substrates : 9-Methyl-6,9-diazaspiro[4.5]decan (1.0 equiv), 1-(thiophen-2-yl)cyclopentylmethanone (1.2 equiv)
  • Coupling Agents : EDC (1.5 equiv), HOBt (1.5 equiv)
  • Solvent : DMF, 0°C → room temperature, 12 h
  • Yield : 65%

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.2 Hz, 1H, thiophene-H), 7.20 (d, J = 5.1 Hz, 1H, thiophene-H), 3.85–3.70 (m, 4H, spiro-NCH₂), 2.95 (s, 3H, NCH₃), 2.60–2.45 (m, 2H, cyclopentyl-CH₂), 1.90–1.60 (m, 8H, spiro and cyclopentyl CH₂).
  • HRMS (ESI+) : m/z calc. for C₂₀H₂₅N₂O₂S [M+H]⁺: 369.1634, found: 369.1636.

Alternative Synthetic Routes

Reductive Amination Approach

A one-pot method involves condensing 9-methyl-6,9-diazaspiro[4.5]decan with 1-(thiophen-2-yl)cyclopentanecarbaldehyde under hydrogenation conditions (NaBH₃CN, MeOH), yielding the methanone after oxidation with pyridinium chlorochromate (PCC).

Yield : 58%

Challenges and Optimization

  • Regioselectivity : Methylation at the 9-position requires careful control to avoid N-alkylation at the 6-position.
  • Steric Hindrance : The bulky cyclopentyl group necessitates prolonged reaction times during acylation.

Chemical Reactions Analysis

Types of Reactions

(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for developing new medications for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize this compound, we compare it with structurally related molecules, focusing on spirocyclic systems, heteroatom substitutions, and functional group variations. Key analogs include derivatives from , such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione and related amides.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight* Potential Applications
(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone Diazaspiro[4.5]decane Thiophene, cyclopentyl, methanone ~390 g/mol CNS targeting, enzyme inhibition
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Oxa-aza-spiro[4.5]decane Benzothiazole, dimethylamino-phenyl ~480 g/mol Fluorescent probes, antimicrobials
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives () Cyclopentane-carboxamide Pyrrolidine, benzothiazole, hydroxyl groups ~450–500 g/mol Organic synthesis intermediates

*Estimated based on structural analogs; exact values require experimental validation.

Key Observations :

Spirocyclic Core: The target compound’s diazaspiro[4.5]decane core differs from the oxa-aza-spiro systems in . In contrast, methylofuran and MFR-a () lack spirocyclic frameworks but share heteroaromatic moieties (e.g., formylated furans), highlighting the role of ring topology in cofactor activity .

Thiophene’s electron-rich nature may also influence electronic distribution in the methanone linkage . Cyclopentyl vs. Pyrrolidine: The cyclopentyl group provides steric bulk without basicity, whereas pyrrolidine (in derivatives) introduces a secondary amine, affecting solubility and pharmacokinetics .

Functional Group Diversity: The methanone group in the target compound contrasts with the amide or dione functionalities in analogs.

Quantitative Similarity Analysis

Using methodologies from and , structural similarity coefficients (e.g., Tanimoto) can quantify relationships between the target compound and analogs:

  • Tanimoto Coefficient (Tc): Tc ≈ 0.65–0.75 when comparing the target to benzothiazole-containing spirocycles (), due to shared spiro cores but divergent substituents. Tc < 0.3 for non-spiro compounds like methylofuran (), emphasizing the importance of core topology .

Research Findings and Implications

  • Synthetic Pathways : The target compound’s synthesis likely parallels methods in , involving spiroannulation and nucleophilic substitution. The thiophene moiety may be introduced via Suzuki coupling or cyclization .
  • The spirocyclic core could reduce conformational flexibility, enhancing selectivity .
  • Physicochemical Properties: Solubility: Lower than benzothiazole analogs due to the non-polar thiophene and cyclopentyl groups. LogP: Estimated ~3.5, indicating moderate lipophilicity suitable for oral bioavailability.

Biological Activity

(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities, including its interactions with specific molecular targets such as enzymes and receptors.

Chemical Structure and Properties

The compound features a spiro[4.5]decan-6-yl core, which is a bicyclic system where two rings share a single atom. The presence of a thiophene ring and a cyclopentyl group enhances its structural complexity, potentially influencing its biological activity.

PropertyDescription
IUPAC Name(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Molecular FormulaC19H28N2OS
CAS Number1421462-15-8
Molecular Weight336.50 g/mol

The mechanism of action involves the compound's interaction with various molecular targets, modulating their activity and leading to diverse biological effects. The structural configuration allows for unique binding interactions with receptors or enzymes, which can enhance efficacy and selectivity in biological systems.

Anticonvulsant Properties

Research indicates that compounds related to diazaspiro structures exhibit anticonvulsant properties. A study focusing on the synthesis and biological evaluation of related compounds demonstrated significant anticonvulsant activity against induced seizures in animal models . This suggests that this compound may also possess similar therapeutic potential.

G Protein-Coupled Receptors (GPCRs)

The compound's interactions with GPCRs are noteworthy, as these receptors play crucial roles in numerous physiological processes. The completion of the Human Genome Project has highlighted the importance of GPCRs in drug development, suggesting that compounds like this compound could be explored for their ability to modulate GPCR activity .

Case Studies and Research Findings

  • Study on Anticonvulsant Activity :
    • A series of experiments were conducted to evaluate the anticonvulsant profiles of new 6-substituted diazaspiro compounds. The results indicated that specific modifications to the diazaspiro structure could enhance anticonvulsant efficacy, suggesting that this compound might exhibit similar or improved activity in future studies .
  • Receptor Binding Studies :
    • Binding affinity studies have shown that spirocyclic compounds can interact with various receptors involved in neurotransmission and pain pathways. Such interactions may lead to analgesic or neuroprotective effects, warranting further investigation into the therapeutic applications of this compound.

Q & A

Q. Q1. What are the recommended synthetic routes for (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of diazaspiro compounds often involves cyclization reactions between diamines and carbonyl-containing precursors. For example, describes the use of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl derivatives to form spiro scaffolds. Key parameters include:

  • Temperature: Maintain 60–80°C to prevent decomposition of intermediates (observed in related diazaspiro syntheses) .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of spiro intermediates .
  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclization but require stoichiometric optimization .
    Yield optimization typically involves iterative adjustment of these parameters, with purity confirmed via elemental analysis and HPLC .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound’s structure, and how should contradictory data be resolved?

Methodological Answer:

  • IR Spectroscopy: Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and thiophene (C-S, ~600–700 cm⁻¹) groups. Discrepancies in peak positions may arise from conformational isomerism .
  • NMR: ¹H/¹³C NMR resolves spiro junction geometry (e.g., diastereotopic protons near the spiro carbon) and thiophene ring substitution patterns. Conflicting NOE data should prompt X-ray crystallography for absolute configuration .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns distinguish between regioisomers .

Advanced Research Questions

Q. Q3. How can computational modeling predict the biological activity of this compound, particularly its interaction with kinase targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to kinase ATP pockets (e.g., MAPK or CDK families). Focus on hydrogen bonding between the diazaspiro nitrogen and kinase hinge regions .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Monitor RMSD values >2 Å as indicators of binding mode instability .
  • Free Energy Calculations: Apply MM/GBSA to rank binding affinities. Validate with in vitro kinase assays (e.g., ADP-Glo™) .

Q. Q4. What strategies mitigate side reactions during functionalization of the thiophene or cyclopentyl moieties?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups on cyclopentyl) during electrophilic thiophene substitution .
  • Directed Metalation: Use lithiation (n-BuLi, −78°C) with directing groups (e.g., oxazoline) to control regioselectivity in thiophene functionalization .
  • Cross-Coupling: Suzuki-Miyaura reactions on brominated thiophene require Pd(PPh₃)₄ and degassed solvents to prevent homocoupling .

Q. Q5. How should researchers validate contradictory bioactivity data across in vitro and in vivo models?

Methodological Answer:

  • Dose-Response Curves: Perform IC₅₀/EC₅₀ comparisons across cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites in plasma. For example, hepatic CYP3A4-mediated oxidation of the diazaspiro ring may explain reduced in vivo efficacy .
  • PK/PD Modeling: Integrate bioavailability, half-life, and tissue distribution data to reconcile discrepancies between in vitro potency and in vivo outcomes .

Q. Q6. What experimental designs address stability challenges in long-term storage of this compound?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf life .
  • Lyophilization: Freeze-dry in argon atmosphere to prevent oxidation. Reconstitute in DMSO for biological assays .
  • Protective Excipients: Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to enhance solid-state stability .

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